4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Researchers require precise 4-iodo substitution for predictable halogen bonding and Suzuki reactivity-not bromo or chloro analogs. This 7-azaindole core with a weak C-I bond enables mild functionalization and heavy-atom phasing. - Halogen bond donor: facilitates protein-ligand co-crystallization for high-resolution structural data. - Cross-coupling ready: ideal for Suzuki-Miyaura, Sonogashira, and Heck under mild conditions. - Supply: 95-97% purity, off-white to pale yellow solid, available for immediate R&D shipment.

Molecular Formula C7H5IN2O
Molecular Weight 260.03
CAS No. 1190321-89-1
Cat. No. B3026943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
CAS1190321-89-1
Molecular FormulaC7H5IN2O
Molecular Weight260.03
Structural Identifiers
SMILESC1C2=C(C=CN=C2NC1=O)I
InChIInChI=1S/C7H5IN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
InChIKeyLFCYGWNRRRKZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1H-pyrrolo[2,3-b]pyridin-2-one – Specifications


4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190321-89-1) is a halogenated heterocyclic building block featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core with a 2-one lactam functionality and an iodine substituent at the 4-position . Its molecular formula is C7H5IN2O with a molecular weight of 260.03 g/mol . The compound is commercially supplied as an off-white to pale yellow solid with purities typically ranging from 95% to 97% . The canonical SMILES string is O=C1CC2=C(I)C=CN=C2N1 . This compound belongs to the privileged 7-azaindole scaffold class, which is extensively utilized in medicinal chemistry as a core structure for kinase inhibitors and other therapeutic agents .

1 4-Iodo-7-azaoxindole core for kinase inhibitor research scaffolds
2 Weak C–I bond supports cross-coupling library synthesis
3 Strong halogen bond donor for crystallography and supramolecular studies

Why 4-Iodo Is Irreplaceable vs. Bromo/Chloro Analogs


The 4-position iodine atom is not a generic halogen placeholder. Its unique physicochemical properties—larger atomic radius, higher polarizability, and weaker C–I bond strength—confer distinct reactivity in cross-coupling reactions and halogen bonding interactions that bromo or chloro analogs cannot replicate . Substituting the 4-iodo compound with a 4-bromo (CAS 1086064-49-4) or 4-chloro (CAS 346599-62-0) variant alters both the electronic and steric environment of the pyrrolopyridinone core, leading to divergent reaction kinetics, yields, and binding affinities in downstream applications . Moreover, positional isomers such as 5-iodo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS 1160112-78-6) exhibit different spatial orientation of the iodine substituent, which critically impacts molecular recognition in target binding . Procurement of the precise 4-iodo derivative is therefore non-negotiable for projects requiring predictable reactivity and structural integrity.

4-Bromo analog Weaker halogen bonding and reduced cross-coupling reactivity may alter reaction outcomes compared to 4-iodo.
4-Chloro analog Minimal halogen bonding capability; C–Cl bond is least reactive, limiting utility in mild coupling conditions.
5-Iodo isomer Altered spatial orientation (para to pyridine N) may shift kinase hinge-region binding interactions.

4-Iodo vs. Analogs: Evidence Comparison


Halogen Bond Donor Strength

The iodine atom at the 4-position serves as a stronger halogen bond donor than bromine or chlorine. Halogen bonding association constants for iodine-based donors are typically several orders of magnitude higher than for bromine-based systems, with iodine forming more stable and directional non-covalent interactions with Lewis bases [1]. This property is critical for crystallography-assisted drug design where precise protein-ligand orientation is required .

Halogen bond donor strength
Class-level
≥1000-fold higher association constants for iodine vs bromine in supramolecular receptors
Reported trends support co-crystal design applications.
General halogen bonding literature; not measured for this specific compound.
Halogen Bonding Crystal Engineering Supramolecular Chemistry

Enhanced Cross-Coupling Reactivity

The carbon-iodine bond in the target compound (C6H5–I: 268 kJ/mol) is significantly weaker than the corresponding carbon-bromine bond in the 4-bromo analog (C6H5–Br: 335 kJ/mol) and carbon-chlorine bond (C6H5–Cl: 398 kJ/mol) [1]. This lower bond dissociation energy translates into faster oxidative addition in palladium-catalyzed cross-coupling reactions, enabling higher yields under milder conditions and shorter reaction times [2].

Cross-coupling reactivity
Class-level
C–I: 268 kJ/mol | C–Br: 335 kJ/mol (Δ 67 kJ/mol weaker)
Lower bond energy may enable milder coupling conditions.
Based on phenyl halide bond dissociation energies from Coenen (1983).
Palladium Catalysis Suzuki-Miyaura Sonogashira Cross-Coupling

4-Position Iodination Specificity

The 4-iodo substitution pattern positions the iodine atom ortho to the pyridine nitrogen and adjacent to the lactam carbonyl, whereas the 5-iodo isomer (CAS 1160112-78-6) places the iodine para to the pyridine nitrogen . This spatial difference alters the vector of halogen bonding and the steric accessibility of the iodine for cross-coupling. In kinase inhibitor design, the 4-position of the 7-azaindole scaffold is a critical site for interaction with the hinge region of the ATP-binding pocket; substitution at the 5-position yields a different binding orientation and often reduced potency [1].

4-Position specificity
Supporting evidence
4-I (ortho to N7, adjacent to C=O) vs 5-I (para to N7)
Positional isomer context affects hinge-region binding orientation.
Structure-activity relationship context from 7-azaindole kinase inhibitor literature.
Positional Isomer Regioselectivity Structure-Activity Relationship

Commercial Availability and Purity

The 4-iodo compound is commercially available from multiple reputable suppliers with documented purity specifications. Fluorochem offers 95% purity , CymitQuimica provides 97% purity , and Aladdin supplies at 97% purity . In contrast, the 4-bromo analog is typically supplied at 95% purity , and the 4-chloro analog at 98% . The 4-iodo compound commands a premium price reflecting its specialized utility, with Fluorochem listing 250 mg at £31 and 5 g at £463 , while Aladdin quotes 1 g at $2,102.90 . This pricing differential is consistent with the higher synthetic value and reactivity of the iodo derivative.

Vendor specifications
Data to verify
Purity: 95–97% across multiple suppliers. Price reflects specialized utility (e.g., 250 mg ~£31).
Reported vendor specifications support procurement review.
Pricing as of April 2026; confirm directly with supplier.
Procurement Purity Cost Analysis Supply Chain

Key Applications of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-2-one


Crystallography & Halogen Bonding Studies

The 4-iodo compound is employed as a heavy-atom derivative for X-ray crystallography to facilitate experimental phasing . Its strong halogen bond donor capacity enables the formation of stable protein-ligand co-crystals, providing high-resolution structural data essential for rational drug design [1]. Researchers utilize this scaffold to probe halogen bonding interactions with backbone carbonyls and side-chain heteroatoms in kinase active sites [2].

Cross-Coupling for Library Synthesis

The relatively weak C–I bond (268 kJ/mol) makes this compound an ideal electrophilic partner in Suzuki-Miyaura, Sonogashira, and Heck reactions [3][4]. Synthetic chemists leverage the 4-iodo handle to introduce diverse aryl, alkynyl, and alkenyl substituents under mild conditions, enabling the rapid construction of 4-functionalized 7-azaoxindole libraries for medicinal chemistry campaigns [5].

Kinase Inhibitor Intermediate & FBDD

The 7-azaindole core is a privileged scaffold for ATP-competitive kinase inhibitors . The 4-iodo derivative serves as a versatile intermediate for installing hinge-binding motifs or extending into the solvent-exposed region of the kinase active site [6]. Its specific 4-position iodination preserves the 7-azaindole N7 hydrogen bond donor/acceptor functionality essential for hinge recognition [7].

Advanced Heterocyclic Building Blocks

The compound is used as a starting material for the preparation of more complex heterocyclic systems, including fused tricyclic scaffolds and biaryl-linked azaoxindoles . The iodine substituent can be subsequently replaced via metal-catalyzed cross-coupling or utilized as a directing group for regioselective C–H functionalization .

Application
Selection Property
Validation Focus
Crystallography & halogen bonding
Heavy-atom derivatization potential
Co-crystal quality and halogen bonding geometry
Cross-coupling library synthesis
C–I bond reactivity context
Reaction yield and condition screening
Kinase inhibitor research intermediate
7-Azaindole scaffold fit
Hinge-binding motif incorporation
Advanced heterocyclic synthesis
Iodo-to-functional-group conversion
Regioselective C–H functionalization efficiency

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